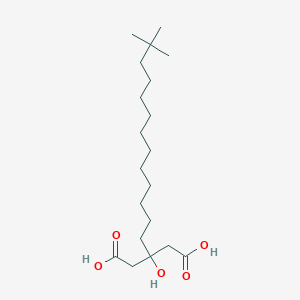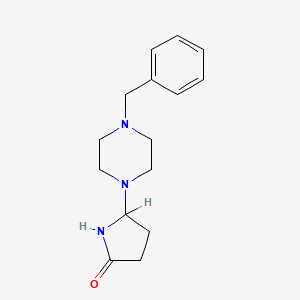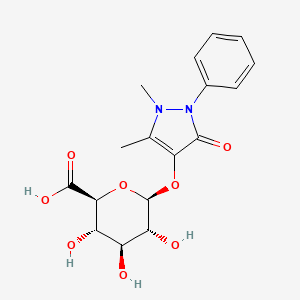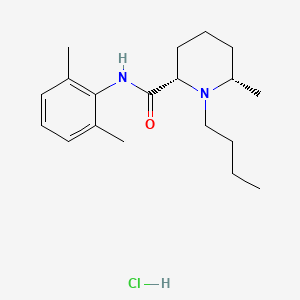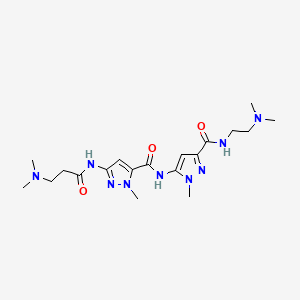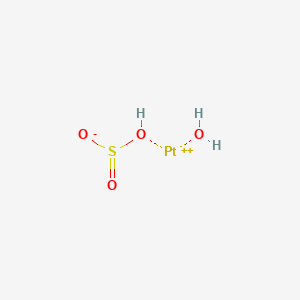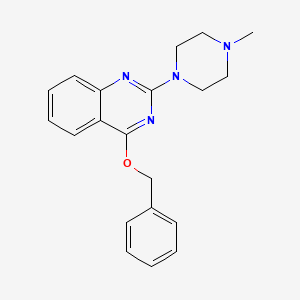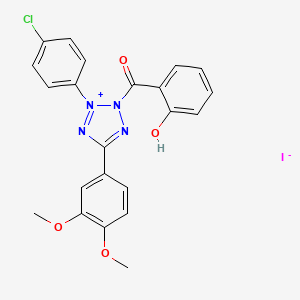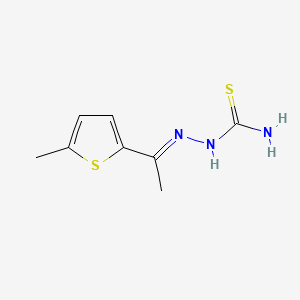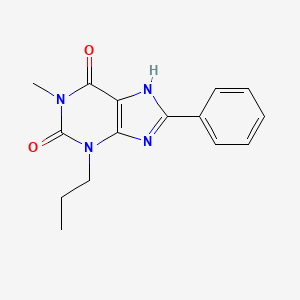
1-Methyl-3-propyl-8-phenylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propyl-8-phenylxanthine is a xanthine derivative with the molecular formula C15H16N4O2. It is a synthetic compound known for its pharmacological properties, particularly as an adenosine receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-8-phenylxanthine can be synthesized through a multi-step process involving the alkylation of xanthine derivativesThe reaction conditions often involve the use of strong bases and alkyl halides under controlled temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted xanthine derivatives with various functional groups.
Scientific Research Applications
1-Methyl-3-propyl-8-phenylxanthine has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its role as an adenosine receptor antagonist, affecting various physiological processes.
Medicine: Explored for potential therapeutic uses in conditions such as asthma, chronic obstructive pulmonary disease, and certain neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
1-Methyl-3-propyl-8-phenylxanthine exerts its effects primarily by antagonizing adenosine receptors. It binds to these receptors, preventing adenosine from exerting its physiological effects. This leads to increased neurotransmitter release and stimulation of the central nervous system. The compound’s molecular targets include A1, A2A, A2B, and A3 adenosine receptors, with varying affinities .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonistic properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 1-Methyl-3-propyl-8-phenylxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its higher selectivity for certain adenosine receptor subtypes makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
129366-43-4 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-methyl-8-phenyl-3-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-3-9-19-13-11(14(20)18(2)15(19)21)16-12(17-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17) |
InChI Key |
DOCLKVJOWLIWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


